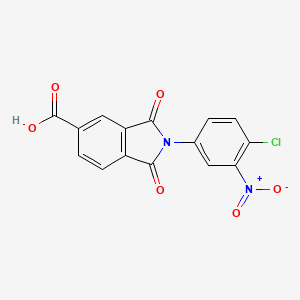
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a potent non-NMDA (N-methyl-D-aspartate) receptor antagonist. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mechanism of Action
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of non-NMDA glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes this compound a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its potency and selectivity as a non-NMDA receptor antagonist. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate dosages and experimental conditions when using this compound in lab experiments.
Future Directions
There are several future directions for the use of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in scientific research. One direction is the development of more potent and selective non-NMDA receptor antagonists. Another direction is the use of this compound in combination with other drugs to investigate the role of glutamate receptors in various physiological and pathological conditions. Additionally, the use of this compound in human studies may provide valuable insights into the role of glutamate receptors in neurodegenerative diseases.
Synthesis Methods
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a multistep reaction. The first step involves the reaction of 4-chloro-3-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield this compound ethyl ester. The second step involves the hydrolysis of the ester group using sodium hydroxide to yield this compound.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It is particularly useful in studying the mechanisms underlying synaptic plasticity, learning, and memory. This compound is also used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O6/c16-11-4-2-8(6-12(11)18(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDCJFNOYDJTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)


![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
